REACTION_CXSMILES
|
[F:1][C:2]([F:25])([F:24])[C:3]([NH:5][NH:6][C:7]1[N:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Cl:23])[CH:13]=2)[N:8]=1)=O.O.N>>[F:1][C:2]([F:25])([F:24])[C:3]1[N:8]2[C:9]3[C:14]([C:15]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)=[N:16][C:7]2=[N:6][N:5]=1)=[CH:13][C:12]([Cl:23])=[CH:11][CH:10]=3 |f:1.2|
|
Name
|
2-(2-trifluoroacetylhydrazino)-4-phenyl-6-chloroquinazoline
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NNC1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)Cl)(F)F
|
Name
|
polyphosphoric acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C2N1C1=CC=C(C=C1C(=N2)C2=CC=CC=C2)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |